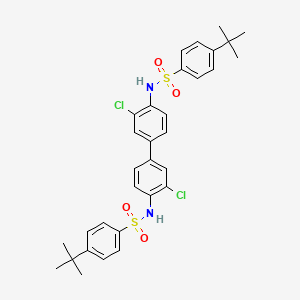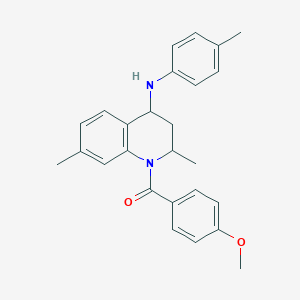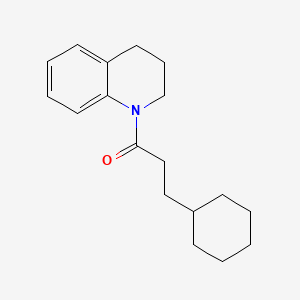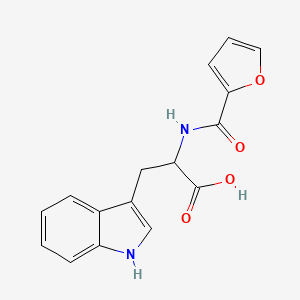
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide), also known as DCBTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCBTS is a sulfonamide-based compound that is synthesized through a multi-step process, and it has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) is not fully understood, but it is believed to involve the formation of hydrogen bonds between the sulfonamide groups and the target molecules. This interaction leads to a decrease in the surface tension of the target molecules, which allows them to be more easily dispersed in a solution.
Biochemical and Physiological Effects:
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and it has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) in lab experiments is its excellent surface activity, which makes it an ideal surfactant for various applications. However, one of the limitations of using N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) is its relatively high cost compared to other surfactants.
Zukünftige Richtungen
There are several potential future directions for research involving N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide). One area of research could involve the development of new synthetic methods for the production of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) that are more cost-effective and environmentally friendly. Another area of research could involve the use of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) as a drug delivery system, as it has been shown to exhibit excellent surface activity and could potentially be used to deliver drugs to specific target tissues. Additionally, further research could be conducted to better understand the mechanism of action of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) and its potential applications in various fields.
Synthesemethoden
The synthesis of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) involves several steps that require the use of various reagents and solvents. The first step involves the reaction of 3,3'-dichloro-4,4'-biphenyldicarboxylic acid with tert-butylamine to form the bis(tert-butyl)amide derivative. This intermediate is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with tert-butylamine to form N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide).
Wissenschaftliche Forschungsanwendungen
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) has been extensively studied for its potential applications in various fields. One of the main areas of research has been its use as a surfactant in various industrial applications. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) has been shown to exhibit excellent surface activity and can be used in the production of detergents, emulsifiers, and other surfactant-based products.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34Cl2N2O4S2/c1-31(2,3)23-9-13-25(14-10-23)41(37,38)35-29-17-7-21(19-27(29)33)22-8-18-30(28(34)20-22)36-42(39,40)26-15-11-24(12-16-26)32(4,5)6/h7-20,35-36H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOIYDACPDCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 3-methyl-5-[2-(2-oxo-1(2H)-naphthalenylidene)hydrazino]-2,4-thiophenedicarboxylate](/img/structure/B5067815.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5067829.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067832.png)
![(3S*,4S*)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5067841.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067856.png)
![(1R*,5S*)-6-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5067870.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(2-naphthyl)-1,2,4-triazine](/img/structure/B5067872.png)
![3-ethyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5067879.png)


![2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5067900.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5067907.png)